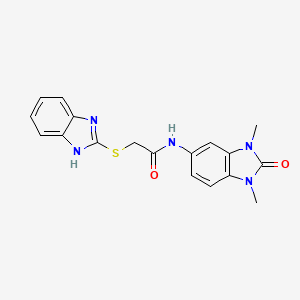![molecular formula C19H16F2N2 B5057128 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as FP-PA-NBOMe, is a novel psychoactive substance belonging to the NBOMe family. This compound has gained significant attention in recent years due to its potent hallucinogenic effects and potential therapeutic applications.
Mechanism of Action
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. The activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The administration of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to induce a range of physiological and psychological effects, including visual hallucinations, altered perception of time and space, and changes in mood and thought processes. The compound has also been shown to increase heart rate and blood pressure, as well as induce vasoconstriction.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile for lab experiments is its high potency, which allows for the study of the 5-HT2A receptor at low concentrations. However, the compound's high potency also poses a risk for toxicity and adverse effects, making it challenging to conduct experiments safely.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, including the investigation of its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to understand the mechanism of action and physiological effects of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, as well as its potential toxicity and long-term effects on human health. Finally, the development of safer and more effective analogs of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile may have significant implications for the treatment of mental health disorders.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile involves the reaction of 2-fluoro-4-(1-pyrrolidinyl)phenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 2-fluoro-4-(1-pyrrolidinyl)phenylboronic acid using a palladium catalyst. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. The compound has also been used in research to study the serotonin 2A receptor (5-HT2A), which is implicated in the pathophysiology of several psychiatric disorders.
properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-fluoro-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2/c20-17-6-3-14(4-7-17)16(13-22)11-15-5-8-18(12-19(15)21)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQDVTUVNJSLM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-methyl-2-phenyl-1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5057049.png)
![ethyl (5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5057055.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057057.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5057059.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)
![1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B5057093.png)

![2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate](/img/structure/B5057118.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)
